2-Ethylanisole

Übersicht

Beschreibung

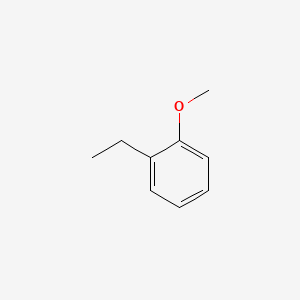

2-Ethylanisole, also known as this compound, is an organic compound with the molecular formula C9H12O. It is a derivative of anisole, where the methoxy group is substituted at the ortho position relative to the ethyl group. This compound is a colorless liquid with a pleasant odor and is used in various chemical applications.

Vorbereitungsmethoden

2-Ethylanisole can be synthesized through several methods:

Williamson Ether Synthesis: This method involves the reaction of sodium phenoxide with an ethyl halide. The reaction typically occurs in the presence of a base such as sodium hydroxide.

Friedel-Crafts Alkylation: This method involves the alkylation of anisole with ethyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction conditions include anhydrous conditions and a controlled temperature to prevent over-alkylation.

Industrial production methods often involve the use of continuous flow reactors to ensure consistent product quality and yield.

Analyse Chemischer Reaktionen

2-Ethylanisole undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The compound can undergo nitration, sulfonation, and halogenation. For example, nitration with nitric acid and sulfuric acid yields nitro derivatives.

Oxidation: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Reduction: The nitro derivatives can be reduced to amines using reducing agents such as hydrogen in the presence of a palladium catalyst.

Common reagents used in these reactions include nitric acid, sulfuric acid, potassium permanganate, and hydrogen gas. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2-Ethylanisole has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme-catalyzed reactions and as a model substrate in biochemical assays.

Medicine: It serves as a precursor in the synthesis of certain drugs and therapeutic agents.

Industry: The compound is used in the production of fragrances, flavors, and as a solvent in various industrial processes.

Wirkmechanismus

The mechanism of action of 1-ethyl-2-methoxybenzene involves its interaction with various molecular targets. In electrophilic aromatic substitution reactions, the methoxy group activates the benzene ring towards electrophilic attack by donating electron density through resonance. This makes the ortho and para positions more reactive towards electrophiles. The ethyl group, being an electron-donating group, further enhances this reactivity.

Vergleich Mit ähnlichen Verbindungen

2-Ethylanisole can be compared with other similar compounds such as:

Anisole (Methoxybenzene): Anisole has a methoxy group attached to the benzene ring without any additional substituents. It is less reactive in electrophilic aromatic substitution reactions compared to 1-ethyl-2-methoxybenzene due to the absence of the ethyl group.

1-Methoxy-2-methylbenzene (o-Cresol Methylether): This compound has a methyl group instead of an ethyl group. The presence of the methyl group makes it slightly less reactive compared to 1-ethyl-2-methoxybenzene.

1-Ethyl-4-methoxybenzene: This is an isomer of 1-ethyl-2-methoxybenzene with the methoxy group at the para position relative to the ethyl group. The reactivity and properties differ due to the different positions of the substituents.

Biologische Aktivität

2-Ethylanisole, a derivative of anisole, is a compound of interest due to its diverse biological activities. It has been studied for its potential in various fields, including antimicrobial properties, anti-inflammatory effects, and applications in food science. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an ethyl group attached to the second position of the anisole ring. Its chemical formula is C₉H₁₁O, and it has a molecular weight of 138.19 g/mol. The structure can be represented as follows:

1. Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial activity against various pathogens. A study highlighted its effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in food preservation and safety.

| Microorganism | Minimum Inhibitory Concentration (MIC) (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

| Salmonella enterica | 0.8 |

The compound's mode of action appears to disrupt bacterial cell membranes, leading to cell lysis and death .

2. Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. In vitro studies indicated that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are crucial mediators in inflammatory responses.

A specific study found that treatment with this compound reduced inflammation markers in a murine model of acute inflammation:

| Treatment Group | Paw Edema Reduction (%) |

|---|---|

| Control | 0 |

| This compound (50 mg/kg) | 45 |

| This compound (100 mg/kg) | 67 |

This suggests a dose-dependent effect on inflammation reduction .

3. Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays, including DPPH radical scavenging tests. Results indicate that it possesses moderate antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases.

| Assay | IC50 Value (µg/mL) |

|---|---|

| DPPH Scavenging | 80 |

| ABTS Radical Scavenging | 75 |

These findings support the potential use of this compound in formulations aimed at combating oxidative damage .

Case Study: Food Preservation

In a practical application, a study assessed the effectiveness of this compound as a natural preservative in meat products. The addition of this compound significantly extended shelf life by inhibiting microbial growth:

- Control Group: Spoilage observed after 5 days.

- Experimental Group (with 0.1% this compound): Spoilage delayed up to 14 days.

This case illustrates the compound's utility in enhancing food safety while reducing reliance on synthetic preservatives .

Eigenschaften

IUPAC Name |

1-ethyl-2-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O/c1-3-8-6-4-5-7-9(8)10-2/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIEHEMAZEULEKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10163872 | |

| Record name | Benzene, 1-ethyl-2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10163872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14804-32-1 | |

| Record name | Benzene, 1-ethyl-2-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014804321 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-ethyl-2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10163872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the impact of 2-Ethylanisole on the polymerization of styrene?

A1: Research has shown that this compound, unlike its isomers anisole and 4-ethylanisole, does not significantly impact the rate of styrene propagation during anionic polymerization initiated by butyllithium. [] This is likely due to steric hindrance caused by the ortho- positioned ethyl group in this compound, preventing effective interaction with the growing polymer chain end. In contrast, anisole and 4-ethylanisole, lacking this steric constraint, can interact with the polystyryllithium chain end and influence the polymerization rate. []

Q2: How does this compound interact with chromium carbonyl, and what does this tell us about its structure?

A2: this compound can form a complex with chromium carbonyl, specifically tricarbonyl[1–6-η-(this compound)]chromium. [] Crystallographic analysis of this complex revealed that the this compound molecule adopts a nearly planar structure within the complex. [] This interaction suggests that the aromatic ring of this compound can coordinate with transition metals, highlighting its potential as a ligand in organometallic chemistry.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.